molecular formula C9H5NO2 B064907 2-Isocyanatobenzofuran CAS No. 179873-62-2

2-Isocyanatobenzofuran

Cat. No. B064907
M. Wt: 159.14 g/mol
InChI Key: WRHYVIYSCDQUNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including the formal cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ from o-hydroxybenzhydryl alcohol. This process, mediated by Sc(OTf)3, provides an efficient pathway to construct the 2-aminobenzofurans scaffold with good yields under mild conditions (Lin et al., 2022). Additionally, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been developed for the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing a broad substrate scope and potential for further chemical elaborations (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Isocyanatobenzofuran and its derivatives is pivotal for their chemical reactivity and properties. For instance, the sequential C-H functionalization reactions have been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, demonstrating the impact of molecular structure on achieving stereochemical complexity in synthetic organic chemistry (Wang et al., 2013).

Chemical Reactions and Properties

2-Isocyanatobenzofuran undergoes various chemical reactions, offering pathways to synthesize complex organic compounds. The iodocyclization of 2-(1-alkynyl)benzylic alcohols, for example, yields a variety of iodo-substituted dihydroisobenzofurans and isochromenes under mild conditions, illustrating the versatility of 2-Isocyanatobenzofuran derivatives in organic synthesis (Mancuso et al., 2010).

Physical Properties Analysis

The physical properties of 2-Isocyanatobenzofuran derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and the development of pharmaceuticals. These properties are determined by the molecular structure and functional groups present in the compounds.

Chemical Properties Analysis

The chemical properties of 2-Isocyanatobenzofuran derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, are essential for their utilization in the synthesis of targeted molecules. The biocatalytic strategy for the synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds demonstrates the high diastereo- and enantioselectivity achievable with these compounds (Vargas et al., 2019).

Scientific Research Applications

  • Synthesis and Biological Investigation of Derivatives:

    • Novel derivatives of dibenzofuran, a similar compound to 2-Isocyanatobenzofuran, have shown significant cytotoxicity against lung cancer and mouse embryofibroblast cell lines. These derivatives also inhibit certain enzymes, demonstrating their potential in cancer research and enzyme inhibition studies (Yurttaş et al., 2020).
  • Structural Elucidation in Chemical Synthesis:

    • Research on isobenzofuranones, closely related to 2-Isocyanatobenzofuran, highlights their broad biological activities, such as fungicidal, insecticidal, and anticancer properties. This points to the relevance of 2-Isocyanatobenzofuran in similar applications (Alvarenga et al., 2019).
  • Construction of 2-Aminobenzofurans:

    • A novel method for synthesizing 2-aminobenzofurans, which can be derived from 2-Isocyanatobenzofuran, has been developed. This methodology is significant in constructing benzofuran scaffolds, useful in various pharmacological applications (Lin et al., 2022).
  • Immunosuppressive Effects of Isobenzofuran Derivatives:

    • Novel isobenzofuran-based compounds, closely related to 2-Isocyanatobenzofuran, have demonstrated significant immunosuppressive properties. This research guides the development of immunosuppressive agents (Yang et al., 2012).
  • Antimicrobial and Antitumor Activities:

    • Derivatives of benzofuran, such as 2-arylbenzofurans, have shown promising antimicrobial and antitumor activities. This research suggests the potential of 2-Isocyanatobenzofuran in similar applications (Mahmoud et al., 2018).

Safety And Hazards

2-Isocyanatobenzofuran is classified as a hazardous material. It is harmful to public health and the environment by destroying ozone in the upper atmosphere .

properties

IUPAC Name

2-isocyanato-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYVIYSCDQUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanatobenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VO Iaroshenko, U Groth, NV Kryvokhyzha, S Obeid… - Synlett, 2008 - thieme-connect.com
… [19] It is recommended to apply a 2:5 ratio of 2-isocyanatobenzofuran and electrophile to obtain an almost quantitative yield of benzofuro[2,3-b]pyridines (Table [1] ). Benzofuran-2-…
Number of citations: 18 www.thieme-connect.com
T Wescha - researchgate.net
… It is recommended to apply a 2:5 ratio of 2-isocyanatobenzofuran and electrophile to obtain an almost quantitative yield of benzofuro[2,3-b]pyridines (Table 1). Benzofuran-2-amine (2), …
Number of citations: 0 www.researchgate.net
M Shaldam, WM Eldehna, A Nocentini… - European Journal of …, 2021 - Elsevier
… Thereafter, 5-bromo-2-isocyanatobenzofuran 26 was reacted with different amino-benzenesulfonamide derivatives (8a-b, 10a-b, 12a-c and 18) in refluxing toluene to furnish the …
Number of citations: 34 www.sciencedirect.com
WM Eldehna, ST Al-Rashood, T Al-Warhi… - Journal of Enzyme …, 2021 - Taylor & Francis
The serine/threonine protein kinases CDK2 and GSK-3β are key oncotargets in breast cancer cell lines, therefore, in the present study three series of oxindole-benzofuran hybrids were …
Number of citations: 49 www.tandfonline.com

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